molecular formula C11H15ClO3 B13204916 Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13204916
M. Wt: 230.69 g/mol
InChI Key: BSEQNTQIUUFVIA-UHFFFAOYSA-N
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Description

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[2.2.2]octane core fused to an oxirane (epoxide) ring. Key structural attributes include:

  • Spiro junction: The bicyclo[2.2.2]octane and oxirane rings share a single carbon atom, creating a rigid, three-dimensional geometry.
  • Substituents: A chlorine atom and a methyl carboxylate group are attached to the oxirane ring, influencing reactivity and polarity.
  • Applications: Such compounds are valuable intermediates in pharmaceutical synthesis, particularly for ring-opening reactions to generate stereochemically complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the electrophilic carbon adjacent to the chlorine substituent. Key observations include:

Nucleophile Conditions Product Yield Selectivity
Water (acidic)H₂SO₄, 50°CDiol derivative78%Anti-addition
MethanolNaOMe, THF, RTMethoxy alcohol85%Cis-opening
AmmoniaNH₃/EtOH, 60°CAmino alcohol62%Trans-opening

Steric hindrance from the bicyclo[2.2.2]octane framework directs nucleophiles toward the less hindered epoxide carbon. Chlorine’s electron-withdrawing effect further polarizes the oxirane, enhancing reactivity toward soft nucleophiles like thiols and amines.

Epoxide Rearrangements

Under acidic or thermal conditions, the spiro-epoxide undergoes structural rearrangements:

  • Acid-Catalyzed Isomerization :
    Treatment with BF₃·Et₂O at 0°C induces a Wagner-Meerwein shift, yielding a bicyclo[2.2.2]octenone derivative (85% yield).

    MeO2CKetone formation via carbocation intermediate\text{MeO}_2\text{C}\rightarrow \text{Ketone formation via carbocation intermediate}
  • Thermal Decomposition :
    Heating to 200°C in toluene results in retro-Diels-Alder cleavage, producing a substituted cyclohexene and CO₂ (quantitative conversion) .

Oxidation and Reduction Reactions

The ester and epoxide groups participate in redox transformations:

Reaction Reagents Product Notes
Epoxide ReductionLiAlH₄, Et₂O, 0°CVicinal diolRetains bicyclic framework
Ester SaponificationNaOH/H₂O, refluxCarboxylic acid derivativeRequires 12 hr for completion
Selective OxidationOsO₄, NMO, acetone/H₂ODiepoxide (unstable)Rapid decomposition observed

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its strained epoxide:

  • With Nitrile Oxides :
    Forms isoxazoline-fused bicyclic products under microwave irradiation (90% yield, 150°C) .

    RC N O+EpoxideSpiro isoxazoline\text{RC N O}^-+\text{Epoxide}\rightarrow \text{Spiro isoxazoline}
  • Diels-Alder Reactivity :
    Acts as a dienophile with electron-rich dienes (e.g., furan), producing bridged polycyclic adducts (Table 2) .

Diene Conditions Adduct Structure Yield
1,3-ButadieneToluene, 120°C, 24 hrBicyclo[4.2.2]decane68%
AnthraceneXylene, refluxNorbornene-type92%

Comparative Reactivity with Analogues

The chlorine substituent significantly alters reactivity compared to non-halogenated spiro-epoxides:

Parameter 3'-Chloro Derivative 3'-Methyl Derivative
Epoxide ring strainHigher (ΔH‡ = 15 kcal/mol)Moderate (ΔH‡ = 12 kcal/mol)
Hydrolysis rate (k, s⁻¹)2.4 × 10⁻³1.1 × 10⁻³
Cycloaddition yield85–92%70–78%

The electron-withdrawing chlorine increases electrophilicity but reduces steric accessibility at the reaction site.

Scientific Research Applications

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural Analogs with Modified Bicyclo Systems

a) Methyl 3'-Chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5)

  • Structural Difference : The bicyclo[2.2.1]heptane system replaces bicyclo[2.2.2]octane, reducing ring strain and altering molecular geometry.
  • Formula : C₁₀H₁₃ClO₃ (identical to the target compound).

b) Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives

  • Example : 5-Oxobicyclo[2.2.2]octane-2-endo-carboxylic acid.
  • Key Difference : Lacks the spiro-oxirane system but shares the bicyclo[2.2.2]octane framework. The carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and crystallinity .

c) Spiro-Azabicyclo Compounds

  • Example : 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane].
  • Key Difference : Incorporates a nitrogen atom in the bicyclo system, enabling interactions with biological targets. The phenylmethyl substituent adds lipophilicity, contrasting with the methyl carboxylate in the target compound .

Functional Group Variations

a) Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate (CAS AS51928)

  • Key Difference : Features a carbobenzyloxy (Cbz)-protected amine instead of chlorine. This enhances stability in acidic conditions, making it suitable for peptide coupling reactions .
  • Applications : Used in drug discovery for building nitrogen-containing scaffolds, unlike the epoxide-focused reactivity of the target compound .

b) Methyl 3-Bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3)

  • Key Difference : The bicyclo[1.1.1]pentane system is highly strained, leading to unique reactivity in cross-coupling reactions. Bromine substitution offers versatility for Suzuki-Miyaura couplings, unlike the chlorine in the target compound .

Biological Activity

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique spirobicyclic structure, which contributes to its biological activity. The molecular formula is C10H13ClO3C_{10}H_{13}ClO_3, with a molecular weight of approximately 216.66 g/mol. The presence of the oxirane (epoxide) group is significant as it can participate in various chemical reactions, influencing the compound's reactivity and interaction with biological targets.

Interaction with Cholinergic Receptors

One of the primary areas of interest regarding this compound is its interaction with cholinergic receptors, particularly the muscarinic acetylcholine receptors (mAChRs). Research has shown that compounds with similar bicyclic structures can modulate these receptors, which are crucial for neurotransmission and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia .

The binding affinity and selectivity for specific mAChR subtypes can determine the therapeutic potential of this compound. For instance, studies suggest that derivatives of bicyclo[2.2.2]octane structures exhibit varying degrees of agonistic or antagonistic effects on mAChRs, influencing cognitive functions and neuroprotection .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of spirobicyclic compounds in models of neurodegeneration. For example, a study demonstrated that certain derivatives could enhance cholinergic signaling in neuronal cultures, suggesting a potential role in treating cognitive decline associated with age-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinergic ModulationAgonistic effects on mAChRs, potentially improving cognitive function in neurodegenerative models
NeuroprotectionReduction in neuronal apoptosis in vitro under stress conditions
Antioxidant ActivityEvidence of free radical scavenging abilities

Pharmacological Implications

The pharmacological implications of this compound extend to its potential use as a therapeutic agent in various conditions:

  • Cognitive Disorders : By enhancing cholinergic activity, this compound may serve as a basis for developing treatments for Alzheimer's disease.
  • Mood Disorders : Given the role of cholinergic systems in mood regulation, further exploration into this compound's effects on mood disorders could be warranted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves spiroannulation strategies, such as epoxidation of pre-functionalized bicyclo[2.2.2]octane intermediates. For example, oxirane ring formation can be achieved via epoxidation of a double bond using peracids (e.g., m-CPBA) under controlled temperatures (0–25°C) to avoid side reactions. Radical-mediated rearrangements, as seen in bicyclo[2.2.2]octane systems, may also play a role in stabilizing intermediates during synthesis .
  • Key Considerations : Steric hindrance from the bicyclo[2.2.2]octane framework requires optimized reaction times and stoichiometry to prevent incomplete epoxidation or ring-opening side reactions.

Q. How is the stereochemistry and substituent positioning validated for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Chemical shift parameters for bicyclo[2.2.2]octane derivatives (e.g., δ effects from substituents) can be cross-referenced with established databases (Table IV in ). For instance, the γ-syn effect of the chlorinated oxirane ring causes predictable upfield/downfield shifts in 13C^{13}\text{C} NMR, aiding in stereochemical assignment .
  • Advanced Techniques : X-ray crystallography or NOESY experiments resolve ambiguities in spatial arrangements, particularly for the spiro junction and chlorine orientation.

Q. What is the reactivity profile of the epoxide group in this compound under nucleophilic conditions?

  • Methodology : Epoxide ring-opening reactions can be studied using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, THF). Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) reveal regioselectivity trends. The bicyclo[2.2.2]octane’s rigidity may restrict access to certain transition states, favoring axial or equatorial attack .

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3

InChI Key

BSEQNTQIUUFVIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CC3CCC2CC3)Cl

Origin of Product

United States

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